Cas no 1353973-75-7 (Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine)
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Chemical and Physical Properties
Names and Identifiers
-
- Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine
- N-((3-Methoxypyrazin-2-yl)methyl)ethanamine
- AM93892
- ethyl (3-methoxypyrazin-2-ylmethyl)amine
-
- Inchi: 1S/C8H13N3O/c1-3-9-6-7-8(12-2)11-5-4-10-7/h4-5,9H,3,6H2,1-2H3
- InChI Key: WPCBKFUGPMQLAV-UHFFFAOYSA-N
- SMILES: O(C)C1C(CNCC)=NC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 121
- XLogP3: 0.6
- Topological Polar Surface Area: 47
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 088815-1g |
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine |
1353973-75-7 | 1g |
£755.00 | 2022-03-01 | ||
| Chemenu | CM334927-1g |
N-((3-Methoxypyrazin-2-yl)methyl)ethanamine |
1353973-75-7 | 95%+ | 1g |
$907 | 2021-08-18 | |
| Chemenu | CM334927-1g |
N-((3-Methoxypyrazin-2-yl)methyl)ethanamine |
1353973-75-7 | 95%+ | 1g |
$987 | 2023-01-19 |
Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine
Recent Advances in the Study of Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS: 1353973-75-7) in Chemical Biology and Pharmaceutical Research
The compound Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS: 1353973-75-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazine-based structure, has shown promising potential in various therapeutic applications, including but not limited to, central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in preclinical models.
One of the key areas of research has been the compound's interaction with specific neurotransmitter receptors. Preliminary findings suggest that Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine exhibits a high affinity for certain G-protein coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders. Researchers have employed advanced computational modeling and high-throughput screening techniques to identify the precise binding sites and conformational changes induced by this compound. These insights are expected to facilitate the development of more selective and potent analogs.
In addition to its neurological applications, recent studies have explored the role of Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine in metabolic regulation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound modulates key enzymes involved in glucose metabolism, making it a potential candidate for diabetes therapy. The study utilized in vitro assays and animal models to validate its efficacy, showing a significant reduction in blood glucose levels without adverse effects on liver function.
Another noteworthy development is the synthesis of novel derivatives of Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine, aimed at improving its bioavailability and reducing off-target effects. Researchers have reported successful modifications to the ethyl and methoxy groups, resulting in compounds with enhanced stability and tissue penetration. These advancements are particularly relevant for oral administration, a key consideration in drug development.
Despite these promising findings, challenges remain in translating these discoveries into clinical applications. Issues such as dose optimization, long-term safety, and scalability of synthesis need to be addressed. Ongoing research is focused on conducting comprehensive toxicology studies and scaling up production using green chemistry principles to ensure sustainability.
In conclusion, Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (CAS: 1353973-75-7) represents a versatile and promising scaffold in drug discovery. Its dual potential in neurological and metabolic disorders, coupled with recent advancements in derivative synthesis, positions it as a compound of significant interest for future research. Continued interdisciplinary collaboration will be essential to fully realize its therapeutic potential.
1353973-75-7 (Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)